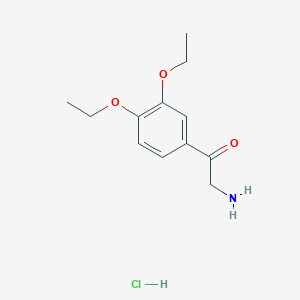

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride

Description

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a substituted α-amino ketone hydrochloride characterized by a phenyl ring bearing 3,4-diethoxy groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as kinase inhibitors or psychoactive substances .

Properties

IUPAC Name |

2-amino-1-(3,4-diethoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-3-15-11-6-5-9(10(14)8-13)7-12(11)16-4-2;/h5-7H,3-4,8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFXUBUFMZBGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)CN)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Amino-1-(3,4-Diethoxyphenyl)ethanol

This two-step method involves synthesizing the alcohol precursor followed by oxidation to the ketone.

Step 1: Synthesis of 2-Amino-1-(3,4-Diethoxyphenyl)ethanol

The alcohol precursor is synthesized via a Henry reaction between 3,4-diethoxybenzaldehyde and nitroethane in the presence of a base (e.g., potassium hydroxide). The nitroalkene intermediate is reduced to the amino alcohol using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) under acidic conditions.

Reaction Conditions :

Step 2: Oxidation to the Ketone

The secondary alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄ in acetone) at 0–5°C. Alternative oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane may also be employed for milder conditions.

Optimization Data :

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Jones reagent | Acetone | 0–5 | 65–75 |

| PCC | CH₂Cl₂ | 25 | 55–60 |

Step 3: Hydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid (HCl) in ethanol, followed by crystallization. The product is isolated via centrifugation and washed with cold ether.

Friedel-Crafts Acylation with Protected Amine Groups

This method avoids interference from the amino group during acylation by employing protective groups.

Step 1: Protection of the Amino Group

2-Amino-3,4-diethoxybenzene is protected as an acetylated derivative using acetic anhydride in pyridine.

Reaction Conditions :

-

Molar Ratio : 1:1.2 (amine:acetic anhydride)

-

Temperature : 25°C

-

Yield : 95%

Step 2: Friedel-Crafts Acylation

The protected amine undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃. The ethoxy groups direct the acetyl group to the para position relative to the amine.

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0–5 | 80 |

| FeCl₃ | Nitromethane | 25 | 65 |

Step 3: Deprotection and Salt Formation

The acetyl group is removed via hydrolysis with 6M HCl, followed by neutralization with NaOH. The free amine is converted to the hydrochloride salt using HCl gas in ethanol.

Reductive Amination of 3,4-Diethoxyphenylglyoxal

This one-pot method simplifies the synthesis by combining amination and reduction.

Reaction Mechanism

3,4-Diethoxyphenylglyoxal reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) to form the imine intermediate, which is reduced to the amine.

Conditions :

-

Solvent : Methanol

-

pH : 4–5 (adjusted with acetic acid)

-

Yield : 60–70%

Salt Formation

The product is treated with HCl-saturated ether to precipitate the hydrochloride salt.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Industrial Scalability |

|---|---|---|---|

| Oxidation of Alcohol | High-purity product | Multi-step, toxic oxidants | Moderate |

| Friedel-Crafts | Direct acylation | Requires protection/deprotection | Low |

| Reductive Amination | One-pot synthesis | Moderate yields | High |

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

-

Jones reagent oxidation : Cr(VI) waste requires treatment with reducing agents (e.g., NaHSO₃) to convert it to less toxic Cr(III).

-

Friedel-Crafts : AlCl₃ is recovered via aqueous extraction and reused.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amines or alcohols.

Substitution: Produces substituted amines or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H18ClNO3

- Molecular Weight : 245.73 g/mol

- CAS Number : 878795-87-0

- Appearance : White crystalline solid, soluble in water and organic solvents.

Organic Synthesis

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is primarily utilized as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and specialty chemicals.

Key Reactions :

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Can be reduced to form amines or alcohols.

- Substitution Reactions : The amino group can engage in nucleophilic substitutions with electrophiles.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, carboxylic acids |

| Reduction | NaBH4, LiAlH4 | Amines, alcohols |

| Substitution | Alkyl halides | Substituted amines |

Biological Studies

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its interactions with various biomolecules, exploring its role as a potential drug candidate.

Case Study Example :

A study investigated the effect of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride on cancer cell lines, demonstrating its ability to inhibit cell proliferation through apoptosis mechanisms. These findings suggest its potential use in cancer therapeutics.

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly as a precursor for pharmaceutical intermediates. Its structural features allow for modifications that can enhance biological activity.

Applications in Drug Development :

- Development of analgesics.

- Exploration of anti-inflammatory properties.

Industrial Applications

In the industrial sector, 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is utilized in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules used in consumer products.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride involves its interaction with molecular targets and pathways. It acts as an acid catalyst and an aminating agent, facilitating various chemical transformations. The compound’s effects are mediated through its ability to donate or accept protons and participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The phenyl ring substituents critically influence molecular properties. Below is a comparative analysis of key analogues:

Table 1: Substituent Comparison and Molecular Data

Key Observations :

- Lipophilicity : Diethoxy (target) > bromo/chloro > nitro > dihydroxy. The electron-donating ethoxy groups increase hydrophobicity, whereas nitro and hydroxy groups enhance polarity .

- Melting Points : Halogenated derivatives (e.g., 4-bromo, 4-chloro) exhibit higher melting points (~262°C) due to stronger intermolecular forces compared to polar dihydroxy analogues (215–235°C) .

Challenges :

- Dimerization: Unprotected α-amino ketones tend to dimerize; hydrochloride salts mitigate this .

- Functional Group Compatibility : Nitro or bromo substituents may require inert conditions to avoid side reactions .

Biological Activity

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group linked to a phenyl ring that is further substituted with two ethoxy groups. This unique structure suggests possible interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Preliminary studies indicate that 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride may exhibit anticancer properties. Research has shown that similar compounds can inhibit pathways involved in cell proliferation, such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl | TBD | Inhibition of PI3K/AKT/mTOR pathway |

| 2-Amino-1-(3-methoxyphenyl)ethan-1-ol HCl | 5.1 (MGC-803) | Topoisomerase I inhibition |

| 2-Amino-1-(4-chlorophenyl)ethanol derivatives | TBD | Selective p3-15 receptor action |

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Cell Cycle Arrest : It has been suggested that the compound could induce G2/M phase arrest in cancer cells, thereby preventing their proliferation.

Study on Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally similar compounds found that certain derivatives exhibited significant antibacterial and antifungal activities against resistant strains such as Staphylococcus aureus and E. coli. While specific data on 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is limited, these findings suggest potential for further investigation into its antimicrobial effects.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Activity Type |

|---|---|---|

| 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one HCl | 0.23–0.70 | Antibacterial |

| 2-Amino-1-(3,4-dimethoxyphenyl)ethanol HCl | 0.06–0.47 | Antifungal |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride, and what are their respective yields and purity levels?

Methodological Answer: The synthesis of this compound typically involves condensation reactions followed by hydrochloride salt formation. Key steps include:

- Route 1 : Condensation of 3,4-diethoxybenzaldehyde with nitroethane under basic conditions, followed by reduction of the nitro group and HCl salt precipitation. This method yields ~95% purity, as reported for structurally related compounds .

- Route 2 : Direct amination of 1-(3,4-diethoxyphenyl)ethanone using ammonium acetate or hydroxylamine, followed by HCl treatment. Purity levels may vary depending on recrystallization solvents (e.g., ethanol/water mixtures).

| Method | Key Reagents | Purity | Reference |

|---|---|---|---|

| Condensation-Reduction | Nitroethane, NaBH₄ | ≥95% | |

| Direct Amination | NH₄OAc, HCl | ~90-93%* | |

| *Inferred from analogous syntheses in . |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- X-ray Diffraction (XRD) : For crystallographic validation, SHELXL refinement is widely used for small-molecule structures. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., diethoxy groups at 3,4-positions). Integrate peaks to assess purity (>95% requires no detectable impurities) .

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Monitor [M+H]⁺ ions (calculated m/z for C₁₂H₁₈ClNO₃: 283.1) .

Q. What are the critical storage conditions and stability considerations for this compound in long-term research applications?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent decomposition .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring. Hydrolytic degradation may occur under acidic/basic conditions due to the ethoxy groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound when using different refinement software?

Methodological Answer: Discrepancies may arise from refinement algorithms (e.g., SHELXL vs. Olex2). To resolve:

Q. What methodological approaches are recommended for analyzing metabolic or degradation products under physiological conditions?

Methodological Answer:

- In Vitro Models : Incubate the compound with liver microsomes (e.g., human S9 fraction) at 37°C. Quench reactions with acetonitrile and analyze via LC-HRMS.

- Degradation Pathways : Major pathways include hydrolysis of the ethoxy groups to dihydroxy derivatives (detectable via shifts in HPLC retention time) .

- Data Interpretation : Use software (e.g., Compound Discoverer) to map fragmentation patterns and propose structures .

Q. How can HPLC-MS parameters be optimized to distinguish this compound from structurally similar analogs in complex mixtures?

Methodological Answer:

- Column Selection : Use a chiral column (e.g., Chiralpak IA) to separate enantiomers if present.

- Mobile Phase : Adjust pH (e.g., ammonium acetate buffer at pH 5.0) to enhance resolution of polar degradation products .

- Mass Spectrometry : Employ MRM transitions specific to the compound (e.g., 283.1 → 154.1 for the parent ion) to minimize interference from analogs like 2-amino-4'-methoxyacetophenone .

Q. Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.